molecular formula C25H30N2O2 B1682638 su1498 CAS No. 168835-82-3

su1498

货号: B1682638
CAS 编号: 168835-82-3
分子量: 390.5 g/mol
InChI 键: JANPYFTYAGTSIN-FYJGNVAPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

Su1498 的合成涉及多个步骤,从制备核心丙烯腈结构开始。关键步骤包括:

工业生产方法

This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产率反应、高效的纯化方法和严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型

Su1498 经历了各种化学反应,包括:

常用试剂和条件

主要产品

从这些反应形成的主要产物包括氧化衍生物、还原胺和取代的酚类化合物 .

科学研究应用

Chemical Profile of SU1498

  • Chemical Name : (E)-3-(3,5-Diisopropyl-4-hydroxyphenyl)-2-[(3-phenyl-n-propyl)amino-carbonyl]acrylonitrile
  • CAS Number : 168835-82-3
  • Molecular Formula : C₂₅H₃₀N₂O₂
  • Mechanism of Action : this compound acts as a potent, reversible, ATP-competitive inhibitor of Flk-1 kinase (VEGFR-2) with an IC50 value of approximately 700 nM .

Cancer Research

This compound has been extensively studied for its potential in cancer therapies, particularly in inhibiting tumor growth and angiogenesis.

  • Retinal Neovascular Diseases : Research demonstrated that this compound effectively blocks retinal vascular leakage mediated by VEGF in murine models. However, it showed limited efficacy in reducing tumor burden in transgenic models of retinoblastoma when administered at a specific dose .
    Study DesignTreatmentResult
    LHβTag mice modelThis compound (50 mg/kg) vs. DMSO vehicleNo significant reduction in tumor burden (p=0.29)

Vascular Biology

The compound is utilized to study the physiological roles of VEGFR-2 in endothelial cells.

  • MAPK Pathway Inhibition : this compound has been shown to stimulate the accumulation of phosphorylated extracellular signal-regulated kinases (ERKs) in human umbilical vein endothelial cells. This effect is dependent on upstream components like B-Raf and MEK kinases, indicating a complex interaction within the MAPK signaling pathway .
    Cell TypeTreatmentObserved Effect
    Human umbilical vein endothelial cellsThis compound aloneNo effect
    Cells stimulated with sphingosine 1-phosphateThis compoundIncreased phospho-ERKs accumulation

Neurobiology

This compound's role extends into neurobiological studies, particularly concerning neurotrophic factors.

  • VEGF and Neurotrophic Hypothesis : The compound has been implicated in studies exploring the role of VEGF in central nervous system functions and its potential neuroprotective effects .

Case Study 1: Retinoblastoma Treatment

In a preclinical study using LHβTag mice, researchers evaluated the effectiveness of this compound on retinal tumors. Despite the upregulation of VEGFR-2 during tumorigenesis, treatment with this compound did not yield a significant decrease in tumor volume compared to controls.

Case Study 2: Endothelial Cell Signaling

A study focusing on human aortic endothelial cells revealed that while this compound inhibited VEGFR-2 activity, it also inadvertently activated other signaling pathways, suggesting that its effects may not be isolated to VEGFR inhibition alone .

作用机制

Su1498 通过选择性抑制 VEGFR2 的激酶活性发挥作用。这种抑制阻断了下游信号通路,包括丝裂原活化蛋白激酶 (MAPK) 通路,该通路对于细胞增殖和存活至关重要。 通过抑制 VEGFR2,this compound 有效地减少了血管生成和肿瘤生长 .

相似化合物的比较

类似化合物

独特性

Su1498 对 VEGFR2 的高选择性使其成为研究 VEGFR2 特异性通路而不产生显着脱靶效应的宝贵工具。 这种选择性使其区别于可能针对多个受体的其他抑制剂 .

生物活性

SU1498 is a selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), primarily known for its role in angiogenesis and vascular permeability. This compound has been extensively studied for its biological activity in various contexts, particularly in cancer research and vascular biology. Below, we summarize key findings regarding the biological activity of this compound, including its mechanisms of action, effects on cell signaling pathways, and implications in disease models.

This compound functions by inhibiting the kinase activity of VEGFR-2, which is crucial for mediating the effects of vascular endothelial growth factor (VEGF). This inhibition has several downstream effects:

  • Inhibition of Phosphorylation : this compound effectively blocks the phosphorylation of VEGFR-2, leading to decreased activation of the extracellular signal-regulated kinases (ERK) pathway. In studies involving human umbilical vein endothelial cells (HUVECs), this compound treatment resulted in a significant reduction in phosphorylated ERKs when cells were stimulated with growth factors such as sphingosine 1-phosphate .
  • Impact on Glioma Stem Cells : In glioma stem-like cells, this compound not only inhibited VEGF-induced phosphorylation of VEGFR-2 but also reduced overall cell viability. This suggests that this compound can disrupt autocrine signaling loops dependent on VEGF, which are critical for tumor growth .

Case Studies and Experimental Findings

Several studies have highlighted the effects of this compound in different experimental settings:

  • Post-Stroke Neuroprotection : In a rat model of ischemic stroke, administration of this compound was associated with reduced neuronal death and improved neurological performance. The study indicated that blocking VEGFR-2 could mitigate the effects of ischemia by modulating inflammatory responses and neuronal viability .
  • Retinoblastoma Models : Research evaluating this compound in transgenic mouse models of retinoblastoma demonstrated that while VEGFR-2 expression increased during tumorigenesis, treatment with this compound did not significantly reduce tumor burden compared to controls. This highlights potential limitations in its efficacy against certain tumor types .
  • Gastric Cancer Cell Lines : In gastric cancer studies, this compound treatment led to significant decreases in cell viability in cell lines with high levels of phosphorylated VEGFR-2. The results suggested that inhibition of this receptor could suppress cell proliferation despite the presence of exogenous VEGF .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Model/System Key Findings Effect
HUVECsInhibition of ERK phosphorylationReduced signaling through MAPK pathway
Glioma Stem-like CellsDecreased cell viability upon treatmentImpaired autocrine VEGF signaling
Rat Ischemic Stroke ModelReduced neuronal death and improved neurological performanceNeuroprotective effects
Transgenic Retinoblastoma MiceNo significant reduction in tumor burdenLimited efficacy in retinoblastoma
Gastric Cancer Cell LinesSignificant decrease in cell viabilityGrowth suppression in high pVEGFR-2 cells

常见问题

Basic Research Questions

Q. What is the primary mechanism of action of SU1498 in inhibiting VEGFR2?

this compound selectively inhibits vascular endothelial growth factor receptor-2 (VEGFR2) by targeting its tyrosine kinase activity. It binds to the ATP-binding site of VEGFR2, blocking downstream phosphorylation and signaling pathways critical for angiogenesis and cell proliferation. This inhibition is dose-dependent, with an IC50 of 700 nM . Key experimental validation includes kinase inhibition assays and Western blotting for phosphorylated VEGFR2 (e.g., Tyr-996) in cellular models .

Q. What are standard in vitro assays to validate this compound efficacy?

  • Cell viability assays : WST-1 or MTT assays to measure proliferation inhibition in VEGFR2-dependent cell lines (e.g., glioblastoma U87 or endothelial cells) .
  • Kinase activity assays : Fluorescence-based or radioactive assays using purified VEGFR2 kinase domains to quantify IC50 values .
  • Western blotting : Detection of phosphorylated VEGFR2 (e.g., pY996) and downstream effectors (e.g., AKT, FAK) in this compound-treated vs. control cells .

Q. How should this compound be administered in in vivo studies?

Typical protocols involve intraperitoneal (i.p.) injection at 10–30 mg/kg daily for 3–21 days, depending on the disease model. For example:

  • C. difficile infection : 30 mg/kg i.p. for 3 days reduces vascular permeability .
  • Glioblastoma xenografts : 10 mg/kg i.p. suppresses tumor growth in U251-MG and LN215-MG models . Solubility in DMSO (≤10% final concentration) is critical for bioavailability .

Advanced Research Questions

Q. How can metabolomic analysis resolve this compound’s impact on glioma cell metabolism?

In U87 glioma cells, this compound induces lipid accumulation (e.g., CH=CH and CH=CHCH2CH=CH signals increase by 1,130% and 504%, respectively) and alters glycerophosphocholine/myoinositol levels. Methodological steps:

  • Sample preparation : Treat cells with 10 µM this compound for 72 hours, extract metabolites .
  • Statistical analysis : Use principal component analysis (PCA) and orthogonal partial least squares (OPLS) models to identify discriminant metabolites (e.g., 23.1% variability in PCA axis 1). Validate via 2D NMR and HMDB database matching .

Q. How to address contradictory findings in this compound efficacy across disease models?

this compound shows efficacy in C. difficile infection (reduced vascular permeability, improved survival) but no significant tumor reduction in retinoblastoma models . Potential explanations:

  • Pathway specificity : VEGFR2 signaling may dominate in infectious pathology vs. redundant pathways in cancer.
  • Dosage and delivery : Retinoblastoma studies used 50 mg/kg via periocular injections, which may limit tissue penetration .
  • Model selection : Genetic background (e.g., LH-Tag transgenic mice) may influence VEGFR2 dependency .

Q. What methodologies assess this compound-induced neurotoxicity in neuronal cultures?

  • Oxidative stress markers : Measure HO-1 induction via Western blotting (3-fold increase after 24-hour this compound exposure) .
  • Apoptosis assays : Quantify caspase-3 cleavage (e.g., 3-fold increase) and rescue with N-acetylcysteine (NAC) .
  • Viability assays : Use NB/B27-supplemented cultures to test this compound’s time-dependent effects (50% viability loss at 24 hours) .

Q. How to design a study evaluating this compound’s combinatorial effects with VEGF-B?

  • Hypothesis : VEGF-B activates compensatory receptors (VEGFR-1/NP-1) when VEGFR2 is inhibited.
  • Methods :

Pre-treat neuronal cultures with VEGF-B (50 µg/L) for 48 hours.

Co-administer this compound (10 µM) and measure viability (WST-1) and oxidative stress (HO-1/caspase-3) at 2-hour intervals.

Validate via phospho-specific Western blotting for VEGFR-1/NP-1 .

Q. Methodological Considerations

Q. What statistical approaches are critical for this compound-related data analysis?

  • High-dimensional data : Use PCA for metabolomics and OPLS for treatment effect discrimination (Q2Y = 0.87) .
  • Survival studies : Apply log-rank tests for Kaplan-Meier curves (e.g., 63% vs. 19% survival in C. difficile models) .
  • Tumor burden : Pairwise t-tests for matched retinoblastoma models (p=0.29 for non-significance) .

Q. How to optimize this compound delivery in liposomal formulations?

  • APRPG-PEG-Lip-SU1498 : Encapsulate this compound in APRPG-targeted liposomes to enhance tumor vasculature penetration. Validate via HPLC for drug loading (>95%) and in vivo imaging for biodistribution .

属性

IUPAC Name

(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-N-(3-phenylpropyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O2/c1-17(2)22-14-20(15-23(18(3)4)24(22)28)13-21(16-26)25(29)27-12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-15,17-18,28H,8,11-12H2,1-4H3,(H,27,29)/b21-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANPYFTYAGTSIN-FYJGNVAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)C=C(C#N)C(=O)NCCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)/C=C(\C#N)/C(=O)NCCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168835-82-3
Record name SU 1498
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168835823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SU 1498
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
su1498
Reactant of Route 2
Reactant of Route 2
su1498
Reactant of Route 3
Reactant of Route 3
su1498
Reactant of Route 4
Reactant of Route 4
su1498
Reactant of Route 5
Reactant of Route 5
su1498
Reactant of Route 6
su1498

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。